2-(Tributylstannyl)pyrazine (CAS 205371-27-3) is a heteroaryl organotin reagent primarily procured for the installation of the pyrazine motif via palladium-catalyzed Stille cross-coupling. As an electron-deficient heteroaromatic stannane, it serves as a critical building block in the synthesis of pharmaceutical active ingredients (APIs), kinase inhibitors, and advanced organic materials. Its core procurement value lies in its ability to reliably transfer the pyrazine ring under neutral conditions, serving as a highly stable alternative to labile boronic acid equivalents that frequently fail in mainstream industrial and laboratory workflows[1].
Generic substitution with 2-pyrazineboronic acid or its pinacol ester frequently fails in process chemistry because electron-deficient 2-heteroarylboronic acids undergo rapid protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura coupling, leading to unpredictable yields and high reagent waste. Alternatively, employing an 'inverse' coupling strategy with 2-chloropyrazine forces the chemist to convert their complex, late-stage intermediate into a stannane or boronic acid. This late-stage metalation is often low-yielding or entirely incompatible with sensitive functional groups. 2-(Tributylstannyl)pyrazine resolves both bottlenecks by acting as a bench-stable, neutral coupling partner that reacts directly with complex aryl halides without degrading [1].
2-Pyrazineboronic acid derivatives are notoriously unstable, often degrading rapidly via protodeboronation in basic aqueous media. This degradation necessitates massive stoichiometric excesses and severely limits batch-to-batch reproducibility. In contrast, 2-(tributylstannyl)pyrazine remains highly stable under the neutral conditions of the Stille coupling, allowing for near-quantitative transfer of the pyrazine ring without competitive hydrolytic degradation[1].
| Evidence Dimension | Reagent stability during cross-coupling |
| Target Compound Data | Stable under neutral Pd-catalyzed Stille conditions |
| Comparator Or Baseline | 2-Pyrazineboronic acid |
| Quantified Difference | Boronic acid suffers rapid protodeboronation (often >50% degradation within hours) under basic Suzuki conditions; the stannane resists degradation. |
| Conditions | Standard cross-coupling conditions (neutral organic solvent vs. basic aqueous media) |
Eliminates the need for massive reagent excesses and ensures reproducible yields when installing the pyrazine motif.
While trimethylstannyl reagents can offer slightly faster transmetalation rates due to reduced steric bulk, they possess significantly higher vapor pressures and severe acute toxicity. 2-(Tributylstannyl)pyrazine utilizes the bulkier tributyltin group, which drastically reduces volatility and inhalation hazards during benchtop handling and industrial scale-up, making it the preferred choice for procurement despite the need for lipophilic byproduct removal[1].
| Evidence Dimension | Volatility and acute toxicity profile |
| Target Compound Data | Low volatility, moderate toxicity (typical tributyltin LD50 100-300 mg/kg) |
| Comparator Or Baseline | 2-(Trimethylstannyl)pyrazine |
| Quantified Difference | Trimethyltin analogs exhibit significantly higher vapor pressure and severe acute toxicity (LD50 < 15 mg/kg). |
| Conditions | Ambient laboratory handling and scale-up operations |
Crucial for laboratory safety and regulatory compliance during process scale-up, minimizing severe inhalation risks.
In complex API synthesis, converting a highly functionalized late-stage intermediate into a boronic acid or stannane often results in poor yields due to competing side reactions during metalation. By utilizing 2-(tributylstannyl)pyrazine, the complex intermediate can be maintained as a stable aryl halide or triflate. This direct coupling approach frequently bypasses the severe yield drops associated with inverse coupling strategies utilizing 2-chloropyrazine[1].
| Evidence Dimension | Late-stage coupling efficiency |
| Target Compound Data | Direct coupling onto complex aryl halides |
| Comparator Or Baseline | 2-Chloropyrazine (requiring complex aryl stannane/boronic acid) |
| Quantified Difference | Avoids the <30% yield bottleneck typically associated with late-stage metalation of highly functionalized intermediates. |
| Conditions | Late-stage pharmaceutical synthesis / functionalization |
Streamlines synthetic routes and preserves high-value, late-stage intermediates by avoiding harsh metalation steps.
Because 2-(tributylstannyl)pyrazine reacts reliably with complex aryl halides under neutral conditions, it is ideal for the late-stage installation of pyrazine rings in kinase inhibitor libraries. This avoids the protodeboronation issues that would ruin the equivalent Suzuki coupling attempts, preserving valuable advanced intermediates [1].
In the development of functional materials and OLEDs, extended conjugated systems are often sensitive to the strong bases required for Suzuki couplings. 2-(Tributylstannyl)pyrazine allows for the modular assembly of pyrazine-containing fluorophores and metal ligands under mild, base-free Stille conditions [2].
For process chemistry moving from milligram to kilogram scale, the lower volatility and reduced inhalation toxicity of the tributyltin moiety (compared to trimethyltin alternatives) make 2-(tributylstannyl)pyrazine the safer and more compliant choice for bulk procurement and large-scale reactor handling [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard